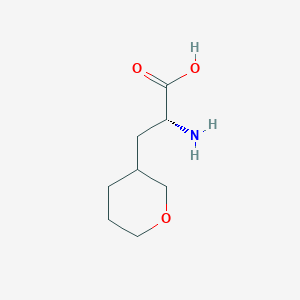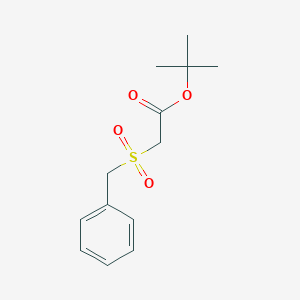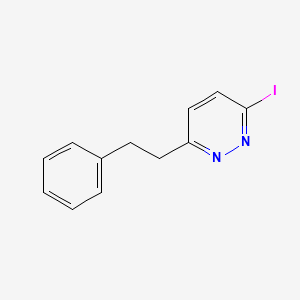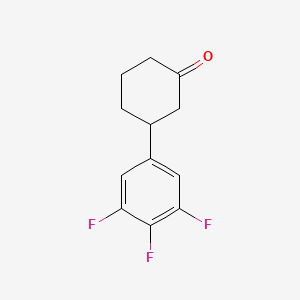
(S)-2-(Dimethylamino)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Dimethylamino)-4-methylpentanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a dimethylamino group and a chiral center, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-4-methylpentanamide typically involves the reaction of a suitable chiral precursor with dimethylamine. One common method is the reductive amination of a chiral ketone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Dimethylamino)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(Dimethylamino)-4-methylpentanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-(Dimethylamino)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral center also plays a crucial role in determining the compound’s biological activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Dimethylamino Parthenolide: An analogue with potential anti-cancer and anti-metastatic effects.
S-[2-(Dimethylamino)ethyl] ethanethioate: Another compound with a dimethylamino group, used in various chemical applications.
Uniqueness
(S)-2-(Dimethylamino)-4-methylpentanamide is unique due to its specific chiral structure and the presence of a dimethylamino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-4-methylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)5-7(8(9)11)10(3)4/h6-7H,5H2,1-4H3,(H2,9,11)/t7-/m0/s1 |
Clé InChI |
PMOIPBAKOCMRTO-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)N(C)C |
SMILES canonique |
CC(C)CC(C(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


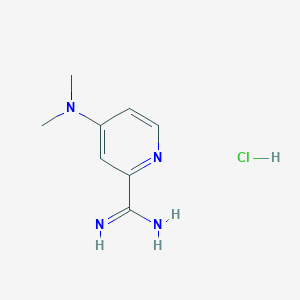

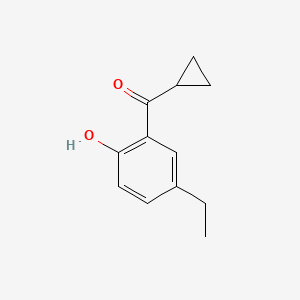

![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
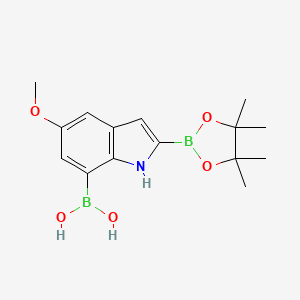

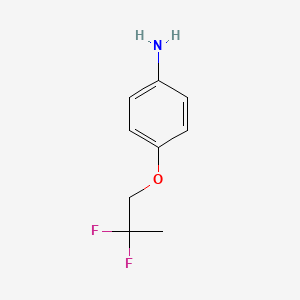
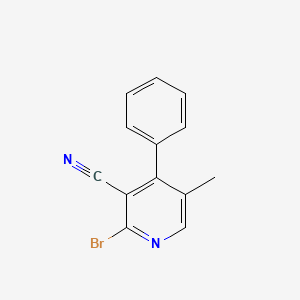
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
